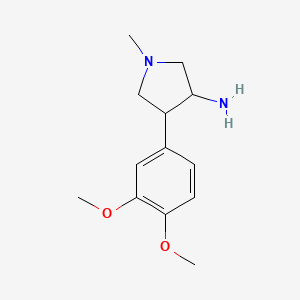azanide](/img/structure/B14873215.png)
[3-(3-Methylpyridinium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide is a complex organic molecule that features a combination of pyridinium, naphthalenedione, and thiophenesulfonylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 3-methylpyridinium, 1,4-dioxo-1,4-dihydronaphthalene, and thiophen-2-ylsulfonylamide. These components are then coupled under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different naphthalenedione derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Examples include (3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(phenylsulfonyl)amide and (3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(benzylsulfonyl)amide .
(3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide: can be compared with other compounds featuring pyridinium, naphthalenedione, or thiophenesulfonylamide moieties.
Uniqueness
The uniqueness of (3-(3-methylpyridin-1-ium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(thiophen-2-ylsulfonyl)amide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N2O4S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3Z)-2-(3-methylpyridin-1-ium-1-yl)-4-oxo-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |
InChI |
InChI=1S/C20H14N2O4S2/c1-13-6-4-10-22(12-13)18-17(21-28(25,26)16-9-5-11-27-16)19(23)14-7-2-3-8-15(14)20(18)24/h2-12H,1H3 |
InChI Key |
NTUQFGFRZJCBKP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C[N+](=CC=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CS4)[O-] |
Canonical SMILES |
CC1=C[N+](=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CS4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methoxy-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14873132.png)





![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)
![4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B14873157.png)

![2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14873166.png)




